molecular formula C10H8NNaO2 B7909397 sodium;2-(1H-indol-3-yl)acetate

sodium;2-(1H-indol-3-yl)acetate

Cat. No.: B7909397
M. Wt: 197.17 g/mol
InChI Key: YGSPWCVTJRFZEL-UHFFFAOYSA-M
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Description

Sodium 2-(1H-indol-3-yl)acetate (CAS: 6505-45-9) is the sodium salt of 2-(1H-indol-3-yl)acetic acid (indole-3-acetic acid, IAA), a naturally occurring auxin in plants. Its molecular formula is C₁₀H₈NNaO₂, with a molecular weight of 197.17 g/mol and a purity of ≥98% . As a water-soluble ionic compound, it is distinct from esterified or neutral derivatives of IAA, which are often synthesized for enhanced bioavailability or modified pharmacological activity.

Properties

IUPAC Name

sodium;2-(1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2.Na/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSPWCVTJRFZEL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;2-(1H-indol-3-yl)acetate” involves several steps, starting with the selection of appropriate raw materials. The process typically includes a series of chemical reactions such as alkylation, oxidation, and reduction. Specific reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in production. The industrial synthesis often involves the use of environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: Compound “sodium;2-(1H-indol-3-yl)acetate” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

Plant Growth Regulation

Sodium 2-(1H-indol-3-yl)acetate plays a crucial role in promoting various growth processes in plants:

  • Root Formation : Enhances root elongation and development.
  • Cell Elongation : Stimulates growth processes that lead to increased cell size.
  • Tissue Differentiation : Influences the differentiation of various plant tissues.

These activities make it a valuable tool in agricultural science for enhancing crop yields and improving plant resilience. Research indicates that sodium 2-(1H-indol-3-yl)acetate can significantly affect plant growth parameters when applied at optimal concentrations.

Cancer Research

Recent studies have highlighted the potential therapeutic applications of sodium 2-(1H-indol-3-yl)acetate in oncology:

  • Anti-Cancer Properties : Preliminary research suggests that it may induce apoptosis (programmed cell death) in certain cancer cell lines. For example, studies have shown that sodium 2-(1H-indol-3-yl)acetate can inhibit cell proliferation and promote apoptosis at specific concentrations in various cancer cell lines.

In Vitro Studies

In laboratory settings, sodium 2-(1H-indol-3-yl)acetate has been observed to modulate signaling pathways involved in inflammation and cell survival. Its effects on gene expression related to anti-inflammatory responses have also been documented.

Animal Models

Animal studies indicate a dose-dependent relationship where varying doses of sodium 2-(1H-indol-3-yl)acetate yield different biological effects:

Dose (mg/kg)Effect on Tumor GrowthApoptosis Induction (%)Notes
10Moderate25Minimal side effects observed
50Significant55Comparable to standard treatments
100High70Potential toxicity at high doses

Biochemical Mechanisms

Sodium 2-(1H-indol-3-yl)acetate interacts with various enzymes, proteins, and other biomolecules. The compound is involved in the metabolism of tryptophan, an essential amino acid, and influences several biochemical pathways due to its broad spectrum of biological activities.

Molecular Mechanism

The molecular mechanism involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions contribute to its diverse cellular effects, including impacts on cell signaling pathways and metabolic processes.

Pharmacokinetics

The pharmacokinetic profile of sodium 2-(1H-indol-3-yl)acetate indicates good solubility in water and organic solvents such as DMSO and ethanol. This solubility facilitates its use in various experimental settings.

Summary of Applications

Sodium 2-(1H-indol-3-yl)acetate is utilized across multiple domains:

Application AreaDescription
AgricultureActs as a plant growth regulator to enhance crop yields and improve resilience
Cancer ResearchInvestigated for potential anti-cancer properties through apoptosis induction
Biochemical ResearchStudied for its interactions with metabolic pathways and cellular processes
Pharmaceutical DevelopmentExplored for its therapeutic potential in treating inflammation and cancer

Mechanism of Action

The mechanism of action of compound “sodium;2-(1H-indol-3-yl)acetate” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters of 2-(1H-Indol-3-yl)acetic Acid

Ethyl 2-(1H-Indol-3-yl)acetate (CAS: 778-82-5)
  • Molecular Weight : 203.24 g/mol
  • Synthesis: Prepared via esterification of 2-(1H-indol-3-yl)acetic acid with ethanol and catalytic sulfuric acid under reflux .
  • Applications : A key intermediate in synthesizing bioactive hydrazides (e.g., 2-(1H-indol-3-yl)acetohydrazide), which show antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Physicochemical Properties : Lipophilic due to the ethyl ester group, enhancing membrane permeability compared to the sodium salt.
Methyl 2-(1H-Indol-3-yl)acetate (CAS: 1912-33-0)
  • Molecular Weight : 191.20 g/mol
  • Synthesis: Synthesized via similar esterification methods using methanol and HCl .

Key Differences from Sodium Salt :

  • Esters are neutral, lipophilic compounds, whereas the sodium salt is ionic and water-soluble.
  • Esters serve as precursors for further chemical modifications, while the sodium salt is likely used in formulations requiring solubility (e.g., plant growth regulators) .

Salts of 2-(1H-Indol-3-yl)acetic Acid

Potassium 3-Indoleacetate (CAS: 2338-19-4)
  • Molecular Weight : 213.28 g/mol
  • Applications : Marketed as a plant growth regulator (e.g., Heteroauxin), suggesting sodium 2-(1H-indol-3-yl)acetate may share similar agrochemical applications .

Functionalized Derivatives

2-(1H-Indol-3-yl)acetohydrazide
  • Synthesis : Derived from ethyl 2-(1H-indol-3-yl)acetate via hydrazine hydrate reaction .
  • Bioactivity : Exhibits antibacterial activity (MIC: 12.5–25 µg/mL against S. aureus) and enzyme inhibition (e.g., lipoxygenase, IC₅₀: 18.7 µM) .
N-[2-(1H-Indol-3-yl)acetyl]arylsulfonohydrazides
  • Synthesis : Generated by reacting 2-(1H-indol-3-yl)acetohydrazide with arylsulfonyl chlorides .

Key Differences from Sodium Salt :

  • These derivatives are bioactive molecules with direct therapeutic applications, whereas the sodium salt is primarily a stable, soluble form of IAA.

Data Tables

Table 1. Physicochemical Comparison

Compound CAS Number Molecular Weight (g/mol) Solubility Key Applications
Sodium 2-(1H-indol-3-yl)acetate 6505-45-9 197.17 Water-soluble Agrochemical formulations
Ethyl 2-(1H-indol-3-yl)acetate 778-82-5 203.24 Lipophilic Precursor for hydrazides
Methyl 2-(1H-indol-3-yl)acetate 1912-33-0 191.20 Lipophilic Anticancer agent synthesis
Potassium 3-indoleacetate 2338-19-4 213.28 Water-soluble Plant growth regulation

Table 2. Bioactive Derivatives

Derivative Bioactivity IC₅₀ or MIC Values Reference
2-(1H-Indol-3-yl)acetohydrazide Antibacterial (Gram-positive/Gram-negative) MIC: 12.5–25 µg/mL
N-[2-(1H-Indol-3-yl)acetyl]arylsulfonohydrazides Lipoxygenase inhibition IC₅₀: 18.7 µM
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate Anticancer (pro-drug) N/A

Q & A

Q. What are the key physicochemical properties of sodium 2-(1H-indol-3-yl)acetate, and how are they validated experimentally?

Sodium 2-(1H-indol-3-yl)acetate (CAS 6505-45-9) has a molecular formula of C10H8NNaO2 and a molecular weight of 197.17 g/mol. Purity is typically ≥98%, verified via HPLC or titration. Key validation methods include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the indole proton environment (δ 7.0–7.5 ppm) and acetate group (δ 3.7 ppm for CH2) .
  • Mass Spectrometry (HRMS): Accurate mass determination (e.g., [M + H]+ at m/z 197.10) confirms molecular composition .
  • Elemental Analysis: Matches calculated C, H, N, and Na percentages .

Q. What are the standard synthetic routes for sodium 2-(1H-indol-3-yl)acetate, and how are intermediates characterized?

A common synthesis involves:

  • Step 1: Esterification of 2-(1H-indol-3-yl)acetic acid with ethanol and H2SO4 to form ethyl 2-(1H-indol-3-yl)acetate. Yield: ~90% .
  • Step 2: Hydrazide formation by refluxing the ester with hydrazine hydrate in methanol. Yield: ~85% .
  • Step 3: Neutralization with NaOH to yield the sodium salt. Final purification via recrystallization (ethanol/water) . Intermediates are characterized by IR (amide N–H stretch at 3300 cm⁻¹) and melting point analysis .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies recommend:

  • Short-term: Store at –20°C in inert atmosphere (3–6 months).
  • Long-term: –80°C for ≥12 months. Degradation is monitored via HPLC (retention time shifts) and NMR (loss of acetate peak integrity) .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for derivatives of sodium 2-(1H-indol-3-yl)acetate, and how are they addressed?

Common challenges include:

  • Low Hydrazide Yields: Traces of unreacted ester reduce purity. Solution: Prolonged reflux (8–12 h) and excess hydrazine .
  • Byproduct Formation: Oxadiazole derivatives may form during ring-closure reactions. Mitigation: Use anhydrous solvents (DMF, THF) and controlled temperatures (0–5°C) .
  • Deuterated Analog Synthesis: Deuterium exchange in acidic media (e.g., TfOD) requires strict moisture control to prevent back-exchange .

Q. How can structural modifications enhance the compound’s biological activity, and what analytical methods validate these changes?

  • Modifications: Alkylation/aralkylation of the oxadiazole ring (e.g., S-alkylated derivatives) improves antimicrobial activity .
  • Validation:
  • Anticancer Assays: IC50 values via MTT assays (e.g., against HeLa cells) .
  • Molecular Docking: Computational modeling (AutoDock Vina) identifies binding interactions with target proteins (e.g., tubulin) .

Q. How do crystallographic data inform the compound’s solid-state behavior and polymorphism?

Crystal packing analysis (e.g., monoclinic P21/c space group, β = 97.18°) reveals hydrogen-bonding networks critical for stability. Polymorph screening via solvent-drop grinding and XRD identifies metastable forms .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities (e.g., antitumor vs. antimicrobial effects)?

  • Source Verification: Cross-check purity (≥98% via HPLC) and storage conditions (–80°C vs. ambient) .
  • Structural Confirmation: Ensure derivatives (e.g., methyl esters) are not misidentified via HRMS and 2D NMR .
  • Assay Variability: Standardize cell lines (e.g., ATCC-certified HeLa) and incubation times to reduce inter-lab variability .

Methodological Tables

Q. Table 1: Synthesis Optimization Parameters

StepKey VariablesOptimal ConditionsYield (%)Ref.
EsterificationAcid catalyst, solventH2SO4, ethanol, 8 h reflux90
HydrazideHydrazine concentration80% hydrazine hydrate85
Salt FormationNaOH stoichiometry1:1 molar ratio95

Q. Table 2: Characterization Techniques

MethodApplicationExample DataRef.
1H NMRIndole proton environmentδ 7.52 (H-4), 3.72 (CH2)
HRMSMolecular ion validation[M + H]+ m/z 181.1020
XRDCrystal packing analysisa = 7.823 Å, V = 1205.1 ų

Key Recommendations for Researchers

  • Purity Assurance: Always validate starting materials via elemental analysis to avoid byproducts .
  • Biological Replicates: Use triplicate assays to account for variability in activity reports .
  • Advanced Modeling: Combine docking studies (e.g., AutoDock) with MD simulations to predict metabolite interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.